Hexamethonium chloride dihydrate
Description
Historical Context and Significance as a Pharmacological Research Tool
The journey of hexamethonium (B1218175) in pharmacology is a compelling narrative of discovery and evolving application. Initially investigated in the mid-20th century, quaternary ammonium (B1175870) salts like hexamethonium were recognized for their potent physiological effects. manchester.ac.uk These compounds were instrumental in the early exploration of the autonomic nervous system. taylorandfrancis.com
The development of hexamethonium and other methonium compounds by researchers like Paton and Zaimis provided the scientific community with tools to dissect the complexities of neurotransmission. manchester.ac.uk While initially there was interest in their potential as antihypertensive agents, their primary value was quickly identified in their capacity as pharmacological research tools. manchester.ac.uk The introduction of hexamethonium into therapeutic use for hypertension in the 1950s marked a significant milestone, demonstrating for the first time that severe high blood pressure could be effectively managed with medication. taylorandfrancis.com This period of clinical use, though relatively brief, laid the groundwork for the development of modern antihypertensive therapies. taylorandfrancis.combritannica.com
The non-specific nature of hexamethonium's action, blocking both sympathetic and parasympathetic ganglia, ultimately led to its replacement in clinical practice. britannica.comwikipedia.org However, this very lack of specificity is what made it an invaluable instrument for researchers seeking to understand the broad physiological effects of the autonomic nervous system. britannica.com
Role as a Prototypical Ganglionic Blocking Agent in Neurobiological Investigations
Hexamethonium is widely regarded as the prototypical ganglionic blocking agent. inrae.frdrugbank.comnih.gov Its mechanism of action involves the non-depolarizing blockade of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. wikipedia.org This blockade prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems. wikipedia.orgderangedphysiology.com
A key aspect of hexamethonium's action is its selectivity for ganglionic nAChRs over the nicotinic receptors at the neuromuscular junction and muscarinic acetylcholine receptors on target organs. wikipedia.org This selectivity allows researchers to isolate and study the effects of ganglionic blockade without the confounding influences of direct muscle paralysis or interference with the parasympathetic end-organ response.
In neurobiological investigations, hexamethonium has been employed in a wide array of experimental models. For instance, it has been used to block autonomic reflexes to study cardiovascular function and to investigate the neural basis of blood pressure control. taylorandfrancis.com Furthermore, its ability to inhibit neurotransmission in both sympathetic and parasympathetic pathways has made it a crucial tool for elucidating the distinct and combined roles of these two branches of the autonomic nervous system in regulating various physiological processes. derangedphysiology.comyoutube.com
The compound's poor ability to cross the blood-brain barrier has also been a significant advantage in many research contexts, allowing for the study of peripheral autonomic effects without direct central nervous system interference. inrae.frdrugbank.comnih.gov
Properties
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2ClH.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDLRYUQFUBIHD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16986-49-5 | |
| Record name | Hexamethonium chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016986495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAMETHONIUM CHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0FYL38MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Actions and Receptor Interaction Mechanisms of Hexamethonium
Antagonism of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Hexamethonium (B1218175) functions as a non-selective antagonist of neuronal nAChRs, demonstrating mixed competitive and noncompetitive activity. medchemexpress.com It is widely utilized as a research tool to differentiate between the central and peripheral effects of nicotinic compounds. researchgate.net
Non-Depolarizing Mechanism of Action at Autonomic Ganglia
Hexamethonium acts as a non-depolarizing ganglionic blocker. wikipedia.org This means it blocks the action of acetylcholine (ACh), the endogenous neurotransmitter, at the nAChRs in autonomic ganglia without initially causing stimulation or depolarization of the postsynaptic membrane. taylorandfrancis.com By preventing the binding of ACh, it effectively paralyzes the autonomic nervous system. britannica.com
Ion Pore Blockade and Allosteric Modulation of nAChRs
The primary mechanism of hexamethonium's antagonism involves blocking the ion pore of the nAChR rather than competing with ACh for its binding site. wikipedia.org This action prevents the influx of ions that would normally lead to depolarization of the neuron. While its primary action is ion pore blockade, there is evidence to suggest that hexamethonium can also act as a negative allosteric modulator. mdpi.comnih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and in the case of a negative modulator, this binding reduces the receptor's response to the agonist.
Preferential Antagonism at Autonomic Ganglionic Nicotinic Receptors
Hexamethonium exhibits a degree of selectivity for nAChRs located in autonomic ganglia over other types of nAChRs. wikipedia.org While it can inhibit various neuronal nAChRs, its in vivo effects are most pronounced at the ganglia, where it blocks neurotransmission in both the sympathetic and parasympathetic systems. derangedphysiology.comchemeurope.com Studies have shown its effectiveness in blocking nAChRs containing α3β4 and α3β2 subunits, which are prevalent in autonomic ganglia. medchemexpress.comnih.govoup.com Specifically, research on canine intracardiac parasympathetic neurons indicates that ganglionic transmission is primarily mediated by receptors with an α3/β2 subunit interface, with a smaller role for α7-containing nAChRs, and hexamethonium effectively blocks this transmission. nih.gov
| Receptor Subtype | Role in Ganglionic Transmission | Effect of Hexamethonium |
| α3/β2 containing nAChRs | Primary mediator of ganglionic transmission in canine intracardiac parasympathetic neurons. nih.gov | Complete blockade of transmission. nih.gov |
| α7 containing nAChRs | Minor contributor to ganglionic transmission in canine intracardiac parasympathetic neurons. nih.gov | Blockade of transmission. researchgate.net |
| α3β4 containing nAChRs | Involved in ganglionic transmission. researchgate.netoup.com | Inhibition. medchemexpress.com |
Absence of Significant Antagonism at Skeletal Neuromuscular Junction nAChRs
A key characteristic of hexamethonium is its lack of significant antagonistic activity at the nAChRs of the skeletal neuromuscular junction. wikipedia.orgchemeurope.com This selectivity is crucial as it distinguishes its effects from those of neuromuscular blocking agents like tubocurarine. While some studies in frog skeletal muscle have shown that hexamethonium can cause a voltage-dependent reduction in endplate current amplitude, its potency at the neuromuscular junction is considerably lower than at autonomic ganglia. nih.govbps.ac.ukdrugbank.com In some experimental conditions, hexamethonium has even been observed to have an anti-curare effect, reversing the block caused by more potent antagonists at the neuromuscular junction. nih.gov
Modulation of Prejunctional Nicotinic Acetylcholine Receptors and Neurotransmitter Release
Hexamethonium can influence the release of neurotransmitters by acting on prejunctional nAChRs. These receptors are located on the nerve terminals and are involved in a feedback mechanism that modulates the release of neurotransmitters like acetylcholine. nih.gov Studies on the rat phrenic nerve-hemidiaphragm preparation have shown that hexamethonium can increase the evoked release of ACh by blocking prejunctional nAChRs that normally exert a negative feedback control. nih.govnih.gov This effect, however, is complex and can be frequency-dependent, with the enhancement of release being more prominent at lower stimulation frequencies. nih.govnih.gov
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
Weak Antagonism at Specific Muscarinic Receptor Subtypes In Vitro
While renowned for its nicotinic receptor antagonism, hexamethonium also demonstrates weak antagonistic properties at certain muscarinic acetylcholine receptors (mAChRs). nih.gov In vitro functional studies have revealed that this antagonism is not uniform across all tissue types. Hexamethonium shows little to no significant antagonistic effect on carbachol-induced contractions in several guinea-pig tissues, including the ileum, oesophageal muscularis mucosae, urinary bladder, and trachea. nih.govnih.govncats.io
In contrast, discernible antagonism is observed at the muscarinic receptors in the guinea-pig left atria, which mediate negative inotropic responses. nih.govnih.govncats.io In this tissue, a pKB value of 3.80 has been calculated for hexamethonium. nih.govnih.govncats.io Similarly, it antagonizes contractile responses to carbachol (B1668302) in the canine saphenous vein, with a calculated pKB value of 3.75. nih.govnih.govncats.io This evidence establishes that hexamethonium, in addition to its primary action at nicotinic receptors, can function as a weak antagonist at specific muscarinic receptor subtypes. nih.gov
Functional Antagonism of Hexamethonium at Muscarinic Receptors
| Tissue | Receptor Type | Agonist | Hexamethonium Effect | pKB/pA2 Value |
| Guinea-pig Left Atria | M2 | Carbachol | Antagonism (Negative Inotropy) | pKB = 3.80 nih.govnih.govncats.io |
| Canine Saphenous Vein | Muscarinic | Carbachol | Antagonism (Contraction) | pKB = 3.75 nih.govnih.gov |
| Guinea-pig Ileum | Muscarinic | Carbachol | No Significant Antagonism | - |
| Guinea-pig Trachea | M3 | Carbachol | No Significant Antagonism | pA2 unaffected nih.govnih.gov |
| Guinea-pig Bladder | Muscarinic | Carbachol | No Significant Antagonism | - |
Differential Affinity for M1, M2, and M3 Muscarinic Receptors
Radioligand binding studies have further elucidated the selectivity of hexamethonium for different muscarinic receptor subtypes. nih.govnih.gov These studies demonstrate that hexamethonium possesses a differential affinity for M1, M2, and M3 receptors. It exhibits a higher affinity for cardiac M2 receptors compared to the other subtypes. nih.govnih.gov The selectivity observed between M2 and M3 receptors is comparable to that of other M2-selective antagonists like AF-DX 116 and himbacine. nih.gov
Competition binding studies have quantified these differences, showing a pKi value of 3.68 for cardiac M2 receptors. nih.govnih.gov Its affinity is lower for cerebrocortical M1 receptors (pKi = 3.28) and significantly lower for submaxillary gland M3 receptors (pKi = 2.61). nih.govnih.gov This indicates a clear, albeit weak, preference for the M2 receptor subtype. nih.gov
Affinity of Hexamethonium for Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue Source | pKi Value |
| M2 | Cardiac | 3.68 nih.govnih.gov |
| M1 | Cerebrocortical | 3.28 nih.govnih.gov |
| M3 | Submaxillary Gland | 2.61 nih.govnih.gov |
Modulation of Non-Cholinergic Ion Channels
Blockade of Ca2+-Activated K+ Channels and Effects on Neuronal Excitability
Hexamethonium has been shown to modulate neuronal excitability by interacting with non-cholinergic ion channels, specifically calcium-activated potassium (KCa) channels. nih.gov In sympathetic ganglion cells, high concentrations of hexamethonium (0.3 to 10 mM) significantly increase the repetitive firing of the cells in response to injected DC current, without altering the spike initiation threshold. nih.gov
This effect is attributed to the blockade of KCa channels. nih.gov Hexamethonium reduces the Ca2+-sensitive component of the after-hyperpolarization that follows an action potential in a dose-dependent manner. nih.gov This action is similar to that of apamin, a known blocker of KCa channels. nih.gov Importantly, hexamethonium does not affect the resting membrane potential, input membrane resistance, or the amplitude of Ca2+ spikes. nih.gov These findings suggest that by blocking KCa channels, hexamethonium enhances the excitability of sympathetic neurons. nih.gov
Voltage-Dependent Blockade of Acetylcholine-Activated Channels
The interaction of hexamethonium with acetylcholine-activated ion channels is complex, involving more than simple competitive antagonism. nih.gov Studies using voltage-clamp techniques on frog skeletal muscle fibers have demonstrated that hexamethonium causes a voltage-dependent blockade of the ion channels opened by acetylcholine (ACh). nih.govnih.govbps.ac.uk
This blockade becomes more pronounced with membrane hyperpolarization. nih.govbps.ac.uk For instance, the reduction in the amplitude of neurally evoked endplate currents increases e-fold for every 38 mV of membrane hyperpolarization. nih.gov When the membrane potential is stepped from a hyperpolarized level back to the resting potential in the presence of hexamethonium, a characteristic surge of inward current is observed, which then decays rapidly. nih.gov This phenomenon is consistent with a rapid, voltage-dependent unblocking of the channels. nih.govnih.gov This mechanism suggests that hexamethonium physically occludes the open ion pore, an action that is distinct from competing with acetylcholine at its binding site. wikipedia.orgnih.gov
Methodological Applications and Experimental Models in Hexamethonium Research
In Vitro Experimental Methodologies
Hexamethonium (B1218175), a nicotinic cholinergic antagonist, has been a valuable tool in elucidating the intricacies of synaptic transmission and receptor function. inrae.fr A variety of in vitro experimental methodologies have been employed to study its effects on isolated tissues and cells, providing fundamental insights into its mechanisms of action.
Electrophysiological Investigations
Electrophysiological techniques have been central to understanding how hexamethonium modulates neuronal and muscular activity. These methods allow for the direct measurement of electrical properties of cells and tissues, offering a real-time view of the compound's impact.
Voltage-clamp techniques, particularly in isolated skeletal muscle fibers from amphibians, have been instrumental in characterizing the antagonistic action of hexamethonium on acetylcholine (B1216132) receptor channels. nih.govnih.govsemanticscholar.org In these experiments, the membrane potential of the muscle fiber is held constant, allowing for the direct measurement of the currents flowing through the acetylcholine receptor channels in response to agonists.
Studies have shown that hexamethonium induces a voltage-dependent reduction in the amplitude of endplate currents. nih.gov This effect is more pronounced as the membrane is hyperpolarized. nih.gov For instance, the reduction in neurally evoked endplate currents increases e-fold with a 38 mV membrane hyperpolarization. nih.gov Furthermore, voltage-jump experiments have revealed that the current evoked by acetylcholine in the presence of hexamethonium differs from that of acetylcholine alone, with a noticeable decrease in current in response to a hyperpolarizing step. nih.gov
| Parameter | Observation in the Presence of Hexamethonium | Reference |
|---|---|---|
| Endplate Current Amplitude | Voltage-dependent reduction | nih.gov |
| Voltage Dependence | Reduction increases e-fold with 38 mV hyperpolarization | nih.gov |
| Endplate Current Time Course | Slight prolongation of the decay phase at hyperpolarized potentials | nih.gov |
| Single Channel Conductance | Voltage-dependent reduction with hyperpolarization | nih.gov |
| ACh-induced Current in Voltage-Jump | Decreased current in response to hyperpolarizing step | nih.gov |
Intracellular recording from sympathetic ganglion cells has provided critical information on the ganglionic blocking properties of hexamethonium. ahajournals.orgnih.gov These studies involve inserting a microelectrode into a single ganglion cell to measure its membrane potential and firing characteristics in response to preganglionic nerve stimulation.
Research has demonstrated that hexamethonium can block the excitatory postsynaptic potential (EPSP) elicited by preganglionic stimulation. ahajournals.org In some cases, hexamethonium alone is sufficient to completely block the activity of certain ganglion cells. ahajournals.org Interestingly, in the inferior mesenteric ganglia of the cat, neurons can be classified into non-spontaneous, irregular discharging, and regular discharging types. nih.gov The irregular discharging neurons, characterized by a discharge of EPSPs, are silenced by hexamethonium. nih.gov
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Anesthetized Cats | Partially blocks the defense reaction; combination with atropine (B194438) needed for complete block. | ahajournals.org |
| Anesthetized Cats | Some ganglion cells are completely blocked by hexamethonium alone. | ahajournals.org |
| Cat Inferior Mesenteric Ganglia (in vitro) | Abolishes the discharge of excitatory post-synaptic potentials in irregular discharging neurones. | nih.gov |
The analysis of endplate currents (EPCs) at the neuromuscular junction has been refined by studying the quantal nature of neurotransmitter release. nih.govnih.govyoutube.com Hexamethonium has been used as a tool in these investigations to modulate postsynaptic receptor activity. While not directly altering the presynaptic release process, its effects on the postsynaptic membrane are crucial for interpreting the results.
In studies on the rat phrenic nerve-diaphragm preparation, hexamethonium was found to enhance transmitter release for the initial few stimuli in a train, although this effect was not sustained. nih.gov This suggests a complex interaction, potentially involving presynaptic autoreceptors that differ pharmacologically from the postsynaptic receptors. nih.gov The study of miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs) in the presence of hexamethonium helps to dissect the pre- and postsynaptic actions of various pharmacological agents. nih.gov
The influence of hexamethonium on the resting membrane potential and firing patterns of neurons extends beyond sympathetic ganglia. nih.govnih.govjneurosci.org In studies on neurons in the medial septal area, hexamethonium was found to induce changes in neuronal activity that were similar to the effects of glutamate (B1630785). researchgate.net Prior application of hexamethonium altered the neuronal responses to glutamate, masking excitatory reactions and enhancing inhibitory ones. researchgate.net This indicates that nicotinic cholinergic receptors play a modulatory role in the glutamatergic system of this brain region. researchgate.net
In the inferior mesenteric ganglion of the cat, while irregular discharging neurons are silenced by hexamethonium, the regular discharging neurons, which are endogenously active, are not affected by nicotinic blocking drugs. nih.gov This highlights the diversity of neuronal properties and the specificity of hexamethonium's action.
| Neuronal Type | Effect of Hexamethonium | Reference |
|---|---|---|
| Irregular Discharging Neurons (Cat Inferior Mesenteric Ganglion) | Activity abolished | nih.gov |
| Regular Discharging Neurons (Cat Inferior Mesenteric Ganglion) | No modification of action potential discharge | nih.gov |
| Septal Neurons (Ground Squirrel) | Changed reactions to glutamate (masked excitation, enhanced inhibition) | researchgate.net |
Receptor Binding and Functional Assays in Isolated Tissues
Receptor binding assays and functional studies in isolated tissues provide a quantitative measure of a compound's affinity and efficacy at specific receptor subtypes. nih.govnih.govresearchgate.net These in vitro methods have revealed that in addition to its well-known nicotinic antagonist properties, hexamethonium can also interact with muscarinic acetylcholine receptors, albeit with lower affinity. nih.govnih.gov
Functional studies on various guinea-pig isolated tissues have shown that hexamethonium has little to no antagonistic effect on muscarinic receptors in the ileum, oesophageal muscularis mucosae, urinary bladder, and trachea. nih.govnih.gov However, it does show antagonism at muscarinic receptors in the guinea-pig left atria and the canine saphenous vein. nih.govnih.gov
Competition radioligand binding studies have further clarified these findings, demonstrating that hexamethonium has a higher affinity for cardiac M2 muscarinic receptors than for cerebrocortical M1 or submaxillary gland M3 receptors. nih.gov
| Isolated Tissue | Receptor Type | Effect of Hexamethonium | pKB value | Reference |
|---|---|---|---|---|
| Guinea-pig ileum | Muscarinic | No significant antagonism | - | nih.govnih.gov |
| Guinea-pig oesophageal muscularis mucosae | Muscarinic | No significant antagonism | - | nih.govnih.gov |
| Guinea-pig urinary bladder | Muscarinic | No significant antagonism | - | nih.govnih.gov |
| Guinea-pig trachea | Muscarinic | No significant antagonism | - | nih.govnih.gov |
| Guinea-pig left atria | Muscarinic | Antagonism of negative inotropic responses | 3.80 | nih.govnih.gov |
| Canine saphenous vein | Muscarinic | Antagonism of contractile responses | 3.75 | nih.govnih.gov |
| Receptor Subtype | Tissue Source | pKi value | Reference |
|---|---|---|---|
| M1 | Cerebrocortical | 3.28 | nih.gov |
| M2 | Cardiac | 3.68 | nih.gov |
| M3 | Submaxillary gland | 2.61 | nih.gov |
Autonomic Ganglia and Nerve Terminal Preparations
Isolated nerve preparations are invaluable for studying the direct effects of substances on neurotransmission. Hexamethonium has been widely used in these models to investigate its canonical role as a ganglionic blocker and to explore more nuanced effects on nerve terminals and sensory neurons.
The rat phrenic nerve-hemidiaphragm preparation is a classic model for studying the neuromuscular junction. Research using this model has shown that hexamethonium can modulate neurotransmitter release. It has been observed to enhance the release of acetylcholine for the first few stimuli in a train, an action thought to result from the blockade of presynaptic nicotinic autoreceptors that normally exert a negative feedback effect on release.
Further studies using this preparation have characterized hexamethonium as a potent antagonist of presynaptic nicotinic receptors, while having a weaker effect on postsynaptic receptors. wikipedia.org This distinction is important when investigating the mechanism of action of other neuromuscular drugs. For instance, isobolographic analysis showed that hexamethonium antagonized the effects of the depolarizing agent decamethonium (B1670452), suggesting that the primary site of action for decamethonium in this preparation is the presynaptic nerve terminal. wikipedia.org
Hexamethonium's primary action is the blockade of nicotinic receptors in autonomic ganglia, thereby inhibiting neurotransmission. Studies on isolated rat submandibular ganglion cells using voltage-clamp techniques have provided a detailed characterization of this action. These experiments have distinguished between receptor-blocking and channel-blocking effects.
Hexamethonium was found to cause a voltage-dependent reduction in the amplitude of excitatory postsynaptic currents (e.s.c.) and to shorten both the fast and slow components of the e.s.c. wikipedia.org This indicates that hexamethonium acts as an open channel blocker. The association rate constants for its action on fast and slow channels were calculated to be 5.3 x 10^6 M⁻¹s⁻¹ and 1.3 x 10^7 M⁻¹s⁻¹, respectively, at -80 mV. wikipedia.org This detailed analysis helps to explain the mechanisms behind its potent ganglionic blocking effects.
Viscerofugal neurons, which have their cell bodies in the gut wall and project to prevertebral ganglia, are part of long-range sympathetic reflex pathways. Investigations have revealed that these neurons are directly mechanosensitive, responding to physical stimuli such as probing with von Frey hairs and circumferential stretch. nih.gov This intrinsic mechanosensitivity persists even in the absence of synaptic transmission, indicating that the neurons themselves can act as mechanoreceptors. nih.gov
While direct studies blocking mechanosensitivity in viscerofugal neurons with hexamethonium are not prominent, its use in related enteric neurons highlights its utility in dissecting neural circuits. For example, in studies of the murine colon, hexamethonium has been shown to abolish the activation of Dogiel type II neurons, a class of intrinsic primary afferent neurons, which receive fast excitatory synaptic inputs from hexamethonium-sensitive neural pathways. This demonstrates the critical role of nicotinic ganglionic transmission in activating sensory pathways within the gut wall.
Organ Perfusion Systems (e.g., Langendorff Ex Vivo Heart System) for Autonomic Nervous System Modulation
The Langendorff ex vivo heart system is a powerful tool for studying cardiac function and pharmacology in the absence of systemic neural and hormonal influences. wikipedia.org In this preparation, the heart is isolated and retrogradely perfused through the aorta, allowing for the direct administration of pharmacological agents into the coronary circulation to assess their effects on heart rate, contractility, and coronary flow. This system is ideal for investigating the modulation of the heart's intrinsic autonomic nervous system.
While specific studies utilizing hexamethonium in a Langendorff heart preparation to exclusively study autonomic nervous system modulation were not found in the reviewed literature, related perfusion models demonstrate its application. For instance, in an isolated, perfused trout head preparation, pre-perfusion with hexamethonium was shown to reduce the secretion of adrenaline and noradrenaline in response to electrical field stimulation of sympathetic nerve fibers. researchgate.net This illustrates how perfusion with hexamethonium can be used to block ganglionic transmission and investigate the subsequent effects on neurosecretion in an isolated system, a principle directly applicable to studies of intracardiac ganglia using the Langendorff system.
Application in Cell Culture Models (e.g., Murine Gastric Interstitial Cells of Cajal)
Hexamethonium chloride dihydrate serves as a critical pharmacological tool in cell culture models to investigate and confirm the nature of neurotransmission. Its primary application is to act as a selective antagonist at nicotinic acetylcholine receptors (nAChRs), thereby allowing researchers to dissect the specific pathways involved in cellular communication.
In studies involving tissues from the murine stomach, which contain networks of interstitial cells of Cajal (ICC), hexamethonium is used to verify that neural responses are mediated by nicotinic receptors. ICCs are crucial for gastrointestinal motility, acting as pacemaker cells that generate slow-wave electrical activity and as mediators of enteric motor neurotransmission. oup.com When electrical field stimulation (EFS) is applied to gastric muscle preparations, it evokes responses in the smooth muscle cells. To determine if this response is relayed through nicotinic synapses, such as those between vagal efferent nerves and myenteric neurons, hexamethonium is introduced into the culture medium.
Research has shown that in preparations from the murine gastric fundus and antrum, EFS elicits inhibitory junction potentials (IJPs) in the smooth muscle cells. The application of hexamethonium (500 μM) has been demonstrated to completely abolish these post-junctional responses. researchgate.net This finding confirms that the synaptic transmission from the stimulated vagal efferents to the myenteric motor neurons is dependent on nAChRs. researchgate.net By blocking this transmission, hexamethonium provides definitive evidence of a functional nicotinic pathway in the experimental model.
Contributions of Hexamethonium Chloride Dihydrate to Biomedical Research Fields
Advancements in Autonomic Neuroscience and Physiology
Hexamethonium (B1218175) chloride dihydrate has been instrumental in delineating the complex roles of the sympathetic and parasympathetic divisions of the autonomic nervous system. By blocking neurotransmission at the ganglionic level, researchers can effectively isolate and study the downstream effects of autonomic input to various organs. ontosight.ai This compound acts as a non-depolarizing ganglionic blocker, inhibiting both systems and allowing for a clearer understanding of their individual and combined functions. wikipedia.org
Its application as a research tool is widely recognized, serving as a prototypical ganglionic blocker in experimental settings. nih.govdrugcentral.orgnih.gov For instance, in studies on conscious sheep, hexamethonium was used as a reference drug to assess the degree of autonomic involvement in upper gastrointestinal functions. nih.gov The research demonstrated that the cyclical contractions of the reticulo-rumen and abomasal motility were more significantly inhibited than gastric acid secretion, suggesting a higher degree of parasympathetic influence on these motor functions. nih.gov This ability to create a pharmacological dissection of autonomic pathways has been fundamental to advancing our physiological knowledge.
Insights into Cholinergic Neurotransmission and Receptor Pharmacology
Hexamethonium's primary mechanism of action is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for transmitting nerve impulses in the autonomic nervous system. ontosight.ai It is classified as a nicotinic antagonist, meaning it binds to these receptors and prevents the action of the endogenous neurotransmitter, acetylcholine. nih.gov
A key insight derived from research with hexamethonium is its specific mode of antagonism. It acts as a non-competitive antagonist, blocking the ion pore of the nAChR rather than competing with acetylcholine for its binding site. wikipedia.org This distinction is critical for understanding receptor pharmacology. Furthermore, hexamethonium's action is specific to neuronal nicotinic receptors found in ganglia; it does not have an effect on the muscarinic acetylcholine receptors (mAChR) in target organs or the nicotinic receptors at the skeletal neuromuscular junction. wikipedia.org
Research into the developing enteric nervous system (ENS) has also utilized hexamethonium. Studies have shown that while transcripts for nAChR subunits are present early in development, blocking these receptors with hexamethonium did not significantly affect enteric neural crest cell migration, neuronal differentiation, or neurite outgrowth, providing insights into the timeline of functional cholinergic neurotransmission. nih.gov
Table 1: Hexamethonium's Interaction with Cholinergic Receptors
| Receptor Type | Effect of Hexamethonium | Location of Interaction |
|---|---|---|
| Neuronal Nicotinic (nAChR) | Antagonist (Blocks ion pore) | Autonomic Ganglia |
| Muscarinic (mAChR) | No effect | Target organs of the parasympathetic system |
| Neuromuscular Nicotinic | No effect | Skeletal neuromuscular junction |
Elucidation of Ion Channel Function and Gating Mechanisms
The study of hexamethonium has provided significant details about the biophysical properties of ion channels, particularly the acetylcholine receptor channel. Research using voltage-clamp techniques on frog skeletal muscle revealed that hexamethonium's blocking action is voltage-dependent. nih.gov The reduction in the amplitude of endplate currents caused by the compound increased as the cell membrane was hyperpolarized (made more negative). nih.gov This suggests that the blocking molecule physically enters and occludes the ion channel pore in a manner influenced by the transmembrane electrical field.
Further investigations have shown that hexamethonium produces a voltage-dependent reduction in the apparent single-channel conductance. nih.gov In experiments on Aplysia neurons, the presence of hexamethonium altered the response to acetylcholine, inducing biphasic relaxations of the agonist-induced current. nih.gov Interestingly, the rate constants for hexamethonium binding and unbinding in this model appeared to be independent of the membrane potential. nih.gov This led to the suggestion that its voltage-dependent effects might arise from an allosteric interaction with the receptor—changing the channel's opening and closing rates—rather than a direct influence of the electric field on the drug's binding rate. nih.gov Ion channel gating, the process of opening and closing, is a complex conformational change, and hexamethonium has been a valuable probe to explore these mechanics. youtube.com
Experimental Pharmacology in Cardiovascular Research
Historically, hexamethonium was used to treat chronic hypertension. ontosight.aiwikipedia.org Its ability to block both sympathetic and parasympathetic ganglia leads to a reduction in vascular tone and a decrease in cardiac output, resulting in lowered blood pressure and reduced peripheral resistance. ontosight.aimedkoo.com This made it a subject of intense interest in early cardiovascular pharmacology.
However, the non-specificity of its action was also its major drawback. wikipedia.org Blocking the entire autonomic output leads to a wide range of effects, many of them undesirable. Consequently, its therapeutic use has been largely supplanted by more specific and targeted antihypertensive drugs that have fewer side effects. nih.govdrugcentral.orgnih.gov Despite its discontinuation for clinical treatment, hexamethonium remains a vital research tool in cardiovascular physiology. It is still used in experimental models to induce controlled hypotension or to investigate the autonomic components of cardiovascular reflexes. nih.gov
Table 2: Effects of Hexamethonium in Cardiovascular Research
| Parameter | Effect of Hexamethonium Blockade |
|---|---|
| Blood Pressure | Decreased |
| Peripheral Resistance | Decreased |
| Autonomic Reflexes | Inhibited |
Research in Gastrointestinal Motility and Enteric Nervous System Function
Hexamethonium has been extensively used to unravel the neural control of the gastrointestinal (GI) tract, which is governed by the complex enteric nervous system (ENS). nih.gov By applying hexamethonium, researchers can block the principal nicotinic cholinergic pathways within the ENS and observe the remaining or altered activity. For example, it has been shown to inhibit both ascending contraction and descending relaxation reflexes in the mouse colon, indicating the involvement of cholinergic interneurons in these pathways. researchgate.net
One of the most significant findings from this line of research is the existence of "hexamethonium-resistant" peristalsis. In isolated guinea-pig ileum, even after blocking nicotinic receptors with hexamethonium, a coordinated peristaltic wave could still be elicited, which was abolished by the nerve poison tetrodotoxin, confirming its neural origin. nih.gov This crucial observation indicated that neurotransmitters other than acetylcholine acting on nicotinic receptors must be involved in mediating peristalsis. Subsequent studies using specific antagonists revealed that tachykinins, such as substance P, play a major role in this hexamethonium-resistant neurotransmission, while acetylcholine acting on muscarinic receptors is responsible for the final neuromuscular transmission. nih.gov This has profoundly shaped our understanding of the multiple, overlapping neurotransmitter systems that control GI motility.
Q & A
Q. What is the primary pharmacological mechanism of hexamethonium chloride dihydrate, and how is it applied in experimental physiology?
this compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), specifically blocking ganglionic transmission in autonomic pathways. In experimental physiology, it is used to isolate non-adrenergic, non-cholinergic (NANC) responses. For example, in guinea-pig proximal colon studies, hexamethonium (0.3 µM) was employed to eliminate cholinergic and adrenergic influences, enabling researchers to study NANC-mediated contractions induced by electrical field stimulation (EFS) .
Q. How is this compound prepared and standardized for in vitro pharmacological studies?
The compound is typically obtained from specialized suppliers (e.g., Mann Research Laboratories) and dissolved in saline or buffered solutions. Standardization involves verifying purity (>99%) and stability via assays such as DEAE disc electrophoresis for receptor-binding validation. Researchers must account for potential solvent interactions; for instance, indomethacin and FK888 in the same study required distinct solvents (Na₂CO₃ solution and dimethylsulfoxide, respectively) to avoid confounding effects .
Q. What are the key considerations for selecting this compound concentrations in autonomic blockade experiments?
Concentration optimization is critical. Lower concentrations (e.g., 0.3 µM) may suffice for blocking ganglionic nAChRs without off-target effects, while higher doses risk partial muscarinic receptor inhibition. Dose-response curves and control experiments with agonists (e.g., carbamylcholine) are recommended to validate selectivity .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in hexamethonium’s efficacy across different tissue preparations?
Variability in blockade efficacy may arise from tissue-specific receptor subtypes or experimental conditions (e.g., pH, temperature). Methodologically, cross-validation using alternative antagonists (e.g., mecamylamine) and receptor-binding assays (e.g., radioligand displacement) can clarify selectivity. For example, in Torpedo acetylcholine receptor studies, competitive binding kinetics with hexamethonium were analyzed using fluorescence quenching to distinguish between orthosteric and allosteric effects .
Q. What experimental design strategies minimize confounding effects when studying hexamethonium in complex neural pathways?
A layered pharmacological approach is essential:
- Pre-treat tissues with hexamethonium to block ganglia, followed by subtype-specific antagonists (e.g., atropine for muscarinic receptors).
- Use tetrodotoxin (TTX) to differentiate pre- vs. post-junctional effects.
- Monitor spontaneous activity and EFS-induced responses to isolate NANC contributions, as demonstrated in guinea-pig colon studies .
Q. How can kinetic modeling refine the understanding of hexamethonium-receptor interactions?
Adopt multi-step kinetic frameworks, inspired by thermal dehydration studies of hydrates (e.g., calcium chloride dihydrate). For receptor-ligand systems, surface plasmon resonance (SPR) or stopped-flow fluorometry can quantify association/dissociation rates. In Torpedo receptor research, intrinsic fluorescence changes were tracked to model hexamethonium’s competitive inhibition, revealing time-dependent conformational shifts .
Q. What methodologies ensure hexamethonium’s stability and purity during long-term pharmacological assays?
- Store lyophilized hexamethonium in anhydrous conditions at -20°C to prevent hydration.
- Validate integrity via high-performance liquid chromatography (HPLC) pre- and post-experiment.
- Use calcium chloride dihydrate-free buffers (e.g., 0.025 mol/L CaCl₂ in photometric assays) to avoid ionic interference .
Methodological Notes
- Contradiction Analysis : When hexamethonium fails to fully block expected pathways, assess residual neurotransmission via calcium imaging or nitric oxide synthase inhibitors .
- Data Reproducibility : Replicate experiments across species (e.g., rodents vs. amphibians) to account for receptor heterogeneity.
- Ethical Compliance : Follow guidelines for hazardous chemical handling (e.g., respiratory protection for powdered forms) as per safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
